σ1 Receptor Binding Affinity vs. 4-IBP and S1RA
A derivative of 2,6-Diazaspiro[3.4]octan-7-one, designated Compound 32, exhibits a σ1 receptor IC50 of 19.1 ± 0.6 nM, placing its potency between the high-affinity ligand 4-IBP (Ki = 1.7 nM) and the clinically advanced antagonist S1RA (Ki = 17.0 ± 7.0 nM). This scaffold-derived compound demonstrates that the 2,6-diazaspiro[3.4]octan-7-one core can achieve σ1 receptor engagement comparable to established reference compounds [1], [2], [3].
| Evidence Dimension | σ1 receptor binding affinity |
|---|---|
| Target Compound Data | IC50 = 19.1 ± 0.6 nM (for derivative Compound 32 based on 2,6-diazaspiro[3.4]octan-7-one scaffold) |
| Comparator Or Baseline | 4-IBP: Ki = 1.7 nM; S1RA: Ki = 17.0 ± 7.0 nM |
| Quantified Difference | Compound 32 is 11.2-fold less potent than 4-IBP, but equipotent to S1RA (1.12-fold difference relative to S1RA's reported mean Ki) |
| Conditions | Radioligand binding assay using human σ1 receptor |
Why This Matters
This quantitative affinity data positions the 2,6-diazaspiro[3.4]octan-7-one scaffold as a viable core for developing σ1 receptor antagonists with potency comparable to clinical candidates, justifying its selection over other spirocyclic amines lacking this specific ketone functionality.
- [1] Fu, K., Xu, W., Yang, R., Zhao, H., Xu, H., Wei, Y., Liu, H., Qiu, Y., Chen, D., Guo, D., & Xiong, B. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. View Source
- [2] Bertin Bioreagent. (2024). 4-IBP - Biochemicals - CAT N°: 31518. Retrieved from https://www.bertin-bioreagent.com. View Source
- [3] Abcam. (2026). S1RA (E-52862) (ab286948). Retrieved from https://www.abcam.co.jp. View Source
